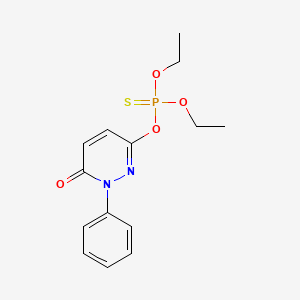

Pyridaphenthion

Description

Contextualization of Organophosphorus Insecticides in Agricultural Systems

Organophosphorus (OP) compounds are a diverse group of chemicals primarily utilized as pesticides and herbicides in agriculture, as well as nerve agents in chemical warfare nih.govnih.gov. Their effectiveness in pest control has led to their widespread application, although their use has seen a significant decrease since the turn of the century due to health concerns wikipedia.org.

The initial development of organophosphate insecticides dates back to the mid-1800s, with the first organophosphate insecticide being developed around that time, though widespread usage only began after World War II nih.gov. In the 1930s, German chemist Gerhard Schrader is credited with the systematic research and synthesis of numerous organophosphorus compounds, including those with insecticidal properties wikipedia.orgresearchgate.net. During World War II, organophosphates were reintroduced for pesticide use medscape.com. The period from 1940 to 1970 saw the extensive use of synthetic organic compounds, including OPs, in pest management nih.gov. The shift towards organophosphates was partly driven by the discovery of environmental effects and persistence issues associated with organochlorine insecticides like DDT in the 1960s, leading to OPs gradually replacing them as pest control agents due to their higher effectiveness and lower environmental persistence researchgate.nettandfonline.com.

The primary mechanism of action for organophosphorus insecticides involves the inhibition of carboxyl ester hydrolases, most notably acetylcholinesterase (AChE) nih.govnih.govmedscape.commdpi.commdpi.comepa.govwikipedia.orgaaem.pl. AChE is an enzyme crucial for degrading the neurotransmitter acetylcholine (B1216132) (ACh) into choline (B1196258) and acetic acid, thereby terminating nerve signal transmission in neuromuscular junctions, the autonomic nervous system, and the brain nih.govmedscape.commdpi.comwikipedia.org. Organophosphates inactivate AChE by phosphorylating the serine hydroxyl group located at the enzyme's active site nih.govmedscape.commdpi.commdpi.comwikipedia.org. This phosphorylation prevents the hydrolysis of ACh, leading to its accumulation in the nerve synapses mdpi.commdpi.comwikipedia.org. The resulting overabundance of acetylcholine causes excessive stimulation of both muscarinic and nicotinic receptors, leading to uncontrolled nerve impulses and, consequently, the death of insects nih.govnih.govmdpi.comepa.gov. The time frame for this "aging" process, where the initial reversible bond becomes irreversible, varies among different organophosphate compounds nih.gov.

Identification and Classification of Pyridaphenthion within Organophosphorus Insecticides

This compound is recognized as an organophosphorus compound primarily used as an insecticide and acaricide in agriculture ontosight.aiherts.ac.uk.

This compound is chemically classified as an organothiophosphate insecticide herts.ac.ukebi.ac.ukebi.ac.uknih.gov. Its systematic name is O,O-diethyl O-(6-oxo-1-phenyl-1,6-dihydropyridazin-3-yl) phosphorothioate (B77711) metabolomicsworkbench.orgpharmaffiliates.com. It is also known by synonyms such as OFUNACK and ORESTE ebi.ac.uknih.govlookchem.com. The molecular formula of this compound is C₁₄H₁₇N₂O₄PS, and its molecular weight is 340.33 g/mol herts.ac.ukpharmaffiliates.comlookchem.comebricmall.comwikidata.orguni.luagropages.com. It typically appears as a pale yellow solid with a melting point of 54.5–56 °C lookchem.comagropages.comfujifilm.com.

Table 1: this compound Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 119-12-0 | herts.ac.uknih.govpharmaffiliates.comlookchem.comwikidata.orgagropages.com |

| Molecular Formula | C₁₄H₁₇N₂O₄PS | pharmaffiliates.comlookchem.comebricmall.comwikidata.orguni.lu |

| Molecular Weight | 340.33 g/mol | herts.ac.ukpharmaffiliates.comlookchem.comebricmall.comwikidata.orguni.luagropages.com |

| Physical Form | Pale yellow solid | lookchem.comagropages.comfujifilm.com |

| Melting Point | 54.5–56 °C | lookchem.comagropages.comfujifilm.com |

| Vapor Pressure | 0.00147 mPa at 20 °C | lookchem.comagropages.com |

| Water Solubility | 100 mg/L at 20 °C | lookchem.comagropages.com |

| Octanol-Water Partition Coefficient (Log Kow) | 3.2 | lookchem.comagropages.com |

| Classification | Organophosphate, Organothiophosphate Insecticide | herts.ac.ukebi.ac.ukebi.ac.uknih.gov |

| Mode of Action | Acetylcholinesterase (AChE) inhibitor | herts.ac.ukebi.ac.uk |

This compound was first introduced in Japan in 1973 herts.ac.uk. In terms of regulatory status, it is not currently approved as a plant protection product in the European Union under Regulation (EC) No 1107/2009, with its inclusion expiring herts.ac.uknih.gov. In Mozambique, the production and import of this compound were banned in 2009, and its use was banned in 2011, based on regulations for protecting human health and the environment fao.org. The Japan Society for Occupational Health (JSOH) has recommended an Occupational Exposure Limit (OEL) for this compound sanei.or.jp.

Rationale for Comprehensive this compound Research

Comprehensive research into this compound is crucial due to its historical and ongoing use as an agricultural insecticide, particularly for controlling chewing and sucking insects and mites on various crops like rice, vegetables, fruit, and ornamentals ontosight.ailookchem.commade-in-china.com. Despite its effectiveness, its classification as an acetylcholinesterase inhibitor necessitates thorough understanding of its properties, environmental fate, and potential interactions within agricultural ecosystems herts.ac.ukebi.ac.uklookchem.comgoogle.com. Research contributes to informed decision-making regarding its application, the development of resistance management strategies, and the exploration of safer alternatives or synergistic combinations to enhance efficacy while minimizing environmental impact google.comirac-online.org.

Structure

3D Structure

Properties

IUPAC Name |

6-diethoxyphosphinothioyloxy-2-phenylpyridazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N2O4PS/c1-3-18-21(22,19-4-2)20-13-10-11-14(17)16(15-13)12-8-6-5-7-9-12/h5-11H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXJSOEPQXUCJSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)OC1=NN(C(=O)C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N2O4PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042355 | |

| Record name | Pyridaphenthion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119-12-0 | |

| Record name | Pyridaphenthion | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridafenthion | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridaphenthion | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,O-diethyl O-(1,6-dihydro-6-oxo-1-phenylpyridazin-3-yl) thiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.908 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDIPHENTHION | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98M0VDD56Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Pyridaphenthion and Analogues

Green Chemistry Principles in Pyridaphenthion Synthesis

Development of Environmentally Benign Synthetic Approaches

The pursuit of environmentally benign synthetic approaches for compounds like this compound and its analogues aligns with the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances hansrajcollege.ac.in. For pyridazinone derivatives, advancements in green synthesis include:

One-Pot Synthesis: This approach significantly reduces reaction steps, solvent usage, and waste generation by combining multiple reactions into a single vessel researchgate.netfrontiersin.org. For example, one-pot reactions have been reported for the synthesis of pyridaben (B1679940) (another pyridazinone derivative), offering a more convenient and efficient alternative to stepwise reactions, avoiding the generation of toxic gases or undesired sulfide (B99878) by-products frontiersin.org.

Catalytic Reactions: The use of efficient and recyclable heterogeneous catalysts, such as HY-zeolite, in the synthesis of pyridazinones has demonstrated advantages in terms of operational simplicity, high yields, ease of separation, and waste reduction researchgate.net. Microwave-assisted synthesis, often employing catalysts, also contributes to green chemistry by achieving higher yields in shorter reaction times, leading to significant energy savings researchgate.net.

Solvent Selection: Minimizing or eliminating the use of high boiling point or hazardous solvents is a key green chemistry principle. While some traditional routes might require solvents like N,N-dimethylformamide or dimethyl sulfoxide, the development of alternative methods seeks to reduce reliance on such compounds frontiersin.org.

Ultrasonic Irradiation: The application of ultrasound waves as a non-polluting energy source can lower reaction times, reduce the use of hazardous chemicals, and enhance the purity of synthesized compounds, making it a valuable tool in green and sustainable chemistry for preparing N-substituted pyridazinones researchgate.net.

These approaches, while not always explicitly detailed for this compound, represent a paradigm shift in the synthesis of complex organic molecules, including agrochemicals. Applying these principles to this compound's synthesis would involve:

Optimizing Reaction Conditions: Exploring milder temperatures and pressures to reduce energy consumption and minimize side reactions hansrajcollege.ac.inresearchgate.net.

Designing Efficient Catalytic Systems: Developing novel catalysts that are highly selective, recyclable, and minimize the need for stoichiometric reagents researchgate.nethansrajcollege.ac.in.

Utilizing Renewable Feedstocks: Where feasible, incorporating starting materials derived from renewable resources, although this is a broader challenge for many synthetic chemicals.

Atom Economy and Waste Minimization in Production

Atom economy, a concept introduced by B.M. Trost, is a crucial metric in green chemistry that quantifies the efficiency of a chemical reaction by measuring the amount of reactant atoms incorporated into the final desired product hansrajcollege.ac.in. A reaction with 100% atom economy means all atoms from the starting materials are found in the product, minimizing waste.

Strategies for Atom Economy and Waste Minimization:

One-Pot Reactions: As mentioned, these reactions inherently improve atom economy by reducing the number of isolation and purification steps, thus minimizing intermediate waste researchgate.netfrontiersin.org.

Catalytic Processes: Catalysts, unlike stoichiometric reagents, are not consumed in the reaction and can often be recycled, significantly reducing waste generation and improving atom economy researchgate.nethansrajcollege.ac.in.

Designing Reactions with Minimal By-products: Prioritizing synthetic routes that form fewer, or more benign, by-products. For instance, routes that avoid the generation of toxic gases like H₂S are preferred frontiersin.org.

Efficient Derivatization: In the context of derivatization, methods that allow for direct modification of the core structure with high selectivity can contribute to atom economy. For example, intermediate derivatization methods in pesticide synthesis can lead to increased efficacy, potentially reducing the required dosage of active ingredients and thus minimizing environmental impact researchgate.net.

Data Table: Principles of Green Chemistry Applied to Pyridazinone and Organophosphate Synthesis

| Green Chemistry Principle | Application in Pyridazinone/Organophosphate Synthesis | Impact on Atom Economy & Waste Minimization |

| One-Pot Synthesis | Combining multiple steps into a single reaction vessel for pyridazinone derivatives (e.g., pyridaben). researchgate.netfrontiersin.org | Reduces intermediate waste, solvent use, and energy consumption, leading to higher atom economy. researchgate.netfrontiersin.org |

| Catalysis | Use of heterogeneous catalysts (e.g., HY-zeolite) for pyridazinone synthesis. researchgate.net | Catalysts are not consumed, reducing waste; improve selectivity and yield. researchgate.nethansrajcollege.ac.in |

| Solvent Reduction/Replacement | Minimizing high boiling point or hazardous solvents. frontiersin.org | Reduces solvent waste and environmental burden associated with solvent disposal. |

| Ultrasonic Irradiation | Accelerating reactions for N-substituted pyridazinones. researchgate.net | Shortens reaction times, potentially reduces reagent use and improves purity, leading to less waste. researchgate.net |

| Designing for Degradation | (Implicit) Designing molecules and synthetic routes where by-products are less persistent or toxic. | Reduces the environmental impact of unavoidable by-products. |

Derivatization methodologies for this compound and its analogues would focus on modifying the existing structure to enhance desired properties or introduce new functionalities. This often involves reactions at the pyridazinone ring or the organophosphate ester linkage. For instance, studies on pyridazinone derivatives explore modifications to the ring system to alter biological activities acs.orgnih.govnih.govmdpi.comnih.gov. The goal of derivatization, especially in agrochemical development, is to create compounds with improved efficacy, reduced environmental persistence, or better selectivity, which indirectly contributes to waste minimization by requiring lower application rates or having a more favorable environmental fate researchgate.net.

Molecular Mechanisms of Action and Target Interactions of Pyridaphenthion

Detailed Analysis of Acetylcholinesterase Inhibition by Pyridaphenthion

Acetylcholinesterase is a serine hydrolase enzyme found in various conducting tissues, including nerve and muscle, and plays a vital role in terminating impulse transmission at cholinergic synapses nih.gov.

Organophosphates, including this compound, inhibit cholinesterases by forming a stable covalent bond with the enzyme's active site nih.govjscimedcentral.comwikipedia.org. The mechanism involves the phosphorylation of a serine residue (Ser203) within the esteratic site of the enzyme nih.govjscimedcentral.comwikipedia.org. This phosphorylation renders the enzyme inactive, as it cannot then hydrolyze acetylcholine (B1216132) nih.govjscimedcentral.comwikipedia.org. Unlike the rapid hydrolysis of the acetylated enzyme (formed during normal acetylcholine breakdown), the dephosphorylation of the phosphorylated enzyme by organophosphates is very slow, often taking days nih.govjscimedcentral.com. This slow dephosphorylation leads to a prolonged inhibition of AChE activity nih.gov.

The active site of acetylcholinesterase is characterized by two important regions: the anionic site and the esteratic site wikipedia.org. The esteratic site contains key amino acid residues, including a glutamate (B1630785), a histidine, and a serine, which mediate the hydrolysis of acetylcholine wikipedia.org. Organophosphates like this compound bind to the serine residue in the esteratic site wikipedia.org. Molecular docking studies have investigated the interaction of organophosphates, including this compound, with human AChE jscimedcentral.comijpsr.com. These studies suggest that amino acids such as Trp86, Tyr124, and Ser203 are crucial for holding the organophosphate within the binding cavity jscimedcentral.com. Specifically, Trp86 has been observed to be involved in pi-interactions and hydrophobic interactions with this compound, stabilizing its binding ijpsr.com. The phosphonyl oxygen of the organophosphate is typically bound in the oxyanion hole, formed by Gly120, Gly122, and Ala204 amide hydrogen atoms mmsl.cz.

Both organophosphates (OPs) and carbamates (CBs) act as acetylcholinesterase inhibitors, leading to the accumulation of acetylcholine at nerve synapses nih.govresearchgate.netozemedicine.com. However, there are key differences in their mechanism of inhibition and duration of effect. OPs generally form an irreversible or quasi-irreversible bond with AChE, leading to prolonged inhibition nih.govwikipedia.orgozemedicine.com. The phosphorylated enzyme is very slow to dephosphorylate, resulting in effects that can last for months nih.govozemedicine.com. In contrast, carbamates form a carbamoylated enzyme intermediate that is more readily hydrolyzed than the phosphorylated enzyme, making their inhibition generally reversible and of shorter duration, typically lasting less than 24 hours researchgate.netozemedicine.com.

The table below summarizes the comparative characteristics of organophosphate and carbamate (B1207046) AChE inhibitors:

| Feature | Organophosphates (OPs) | Carbamates (CBs) |

| Inhibition Type | Irreversible or Quasi-Irreversible nih.govwikipedia.orgozemedicine.com | Reversible nih.govresearchgate.net |

| Enzyme Modification | Phosphorylation of Serine residue nih.govjscimedcentral.comwikipedia.org | Carbamoylation of Serine residue researchgate.net |

| Duration of Inhibition | Prolonged (months) nih.govozemedicine.com | Shorter (typically < 24 hours) researchgate.netozemedicine.com |

| Dephosphorylation Rate | Very slow nih.govjscimedcentral.com | Faster (kinetically significant) researchgate.net |

| BBB Penetration | Generally crosses Blood-Brain Barrier (BBB) ozemedicine.com | Poorly crosses BBB ozemedicine.com |

| Neurotoxicity | Can cause delayed neurotoxicity (e.g., OPIDN) nih.govozemedicine.com | Less CNS effects due to poor BBB penetration ozemedicine.com |

Investigation of this compound's Neurotoxicological Mechanisms Beyond Acetylcholinesterase

While the primary neurotoxic mechanism of this compound is AChE inhibition, some organophosphates can exert effects through other pathways.

Some studies suggest that certain pesticides, including organophosphates, might interact with other neurological receptors or pathways beyond direct AChE inhibition. For example, some pesticides have been shown to interact with nuclear receptors (NRs) and the aryl hydrocarbon receptor (AhR), which regulate genes involved in physiological functions researchgate.net. However, specific detailed research findings on this compound's direct interactions with other neurological receptors (e.g., GABA-gated chloride channels, nicotinic acetylcholine receptors, or adrenoceptors) are not extensively documented in the provided search results researchgate.netirac-online.orgepo.org. While some organophosphates are known to affect other targets like neuropathy target esterase (NTE) leading to organophosphate-induced delayed neuropathy (OPIDN) nih.govnih.gov, specific data for this compound's interaction with NTE or other non-cholinergic targets were not found in the immediate search.

The neurotoxicity resulting from AChE inhibition by compounds like this compound leads to an accumulation of acetylcholine, causing continuous stimulation of cholinergic receptors nih.govnih.gov. This overstimulation manifests as various electrophysiological and biochemical changes. Electrophysiological manifestations can include repetitive nerve activity, membrane depolarization, and enhanced neurotransmitter release, which can eventually lead to a block of excitation researchgate.net. Biochemically, the sustained high levels of acetylcholine disrupt normal synaptic function nih.gov. In cases of severe organophosphate poisoning, symptoms can include agitation, muscle weakness, muscle fasciculations, miosis, hypersalivation, and sweating nih.gov. Studies on organophosphate mixtures have shown inhibition of cholinesterase and acetylcholinesterase activity, as well as pycnosis of brain neurocytes researchgate.net.

Exploration of Non-Target Molecular Interactions

While this compound's core mechanism involves acetylcholinesterase inhibition, investigations into its broader biological impact reveal potential interactions with other cellular components and regulatory pathways.

This compound's Reactivity with Cellular Proteins Beyond Acetylcholinesterase

This compound, a member of the organophosphate class, is well-established as an inhibitor of acetylcholinesterase (AChE) nih.govherts.ac.uk. This inhibition occurs through the phosphorylation of a serine residue within the active site of the enzyme, leading to the accumulation of acetylcholine in the synaptic cleft jscimedcentral.com. While AChE is the primary and well-characterized molecular target, specific detailed research findings on this compound's direct reactivity with other distinct cellular proteins beyond AChE are not extensively documented in the available literature. However, organophosphates, as a class, are known to exert diverse effects on biological systems, including interference with fundamental cellular processes such as respiration, photosynthesis, and various biosynthetic reactions in microorganisms, which implies broader molecular interactions slu.se. The precise non-AChE protein targets for this compound itself remain an area requiring further specific elucidation.

Modulation of Cellular Signaling Pathways and Gene Expression

Pesticides, including organophosphates to which this compound belongs, have been implicated in modulating a variety of cellular signaling pathways and altering gene expression patterns. Studies investigating the effects of pesticide exposure, such as with paraquat (B189505) (PQ), pyridaben (B1679940) (PY), and maneb (B1676018) (MN), have identified concordant changes in specific signaling pathways within neural tissues, particularly in the ventral midbrain (VMB) and striatum (STR) plos.org. Pathways found to be affected include axonal guidance signaling, Wnt/β-catenin signaling, IL-6 signaling, ephrin receptor signaling, TGF-β signaling, PPAR signaling, and G-protein coupled receptor signaling plos.org. These affected pathways show concordance with those implicated in human Parkinson's disease, suggesting a potential contribution to neurodegenerative processes plos.org.

Table 1: Examples of Cellular Signaling Pathways Potentially Modulated by Pesticide Exposure (including Organophosphates)

| Signaling Pathway | Biological Processes/Relevance | Source Implication (General Pesticide/Organophosphate) |

| Axonal Guidance Signaling | Neuronal development, connectivity, and repair | plos.org |

| Wnt/β-catenin Signaling | Cell differentiation, embryonic development, pluripotency, neuronal function | plos.orgnih.gov |

| IL-6 Signaling | Inflammation, immune response | plos.org |

| Ephrin Receptor Signaling | Cell migration, axon guidance, angiogenesis | plos.org |

| TGF-β Signaling | Cell growth, differentiation, apoptosis, immune regulation | plos.org |

| PPAR Signaling | Lipid and glucose metabolism, inflammation | plos.orgnih.gov |

| G-protein Coupled Receptor Signaling | Diverse physiological processes, neurotransmission | plos.org |

| Cytokine and Chemokine-mediated Inflammation | Immune response, cellular communication | nih.gov |

| Interleukin Signaling | Immune response, cell growth and differentiation | nih.gov |

| CREB Signaling | Neuronal plasticity, survival, learning, memory, gene transcription | d-nb.info |

Impact on Peroxisome Proliferator-Activated Receptors (PPARs) and Metabolic Regulation

Peroxisome Proliferator-Activated Receptors (PPARs) are a crucial family of ligand-activated nuclear receptors (PPARα, PPARβ/δ, and PPARγ) that serve as master regulators of lipid and carbohydrate metabolism, energy homeostasis, and inflammatory responses unil.chsmw.chnih.govmdpi.com. Growing evidence indicates that exposure to environmental chemicals, including pesticides, can lead to alterations in PPAR activity and subsequent metabolic dysregulation. Specifically, pesticide exposure has been linked to changes in the genetic expression profiles associated with metabolic diseases, with PPARs being identified as key nuclear receptors involved in controlling lipid and carbohydrate metabolism nih.gov.

While direct experimental data detailing this compound's specific binding or activation of PPARs is not explicitly available in the provided literature, the broader class of pesticides, including organophosphates, has been shown to impact PPAR signaling plos.org. For instance, in studies modeling pesticide-induced Parkinson's disease, PPAR signaling was identified as a concordant pathway, and Peroxisome Proliferator Activated Receptor delta (Ppard) was a common gene found to be affected through network analysis plos.org.

PPARs modulate various metabolic processes, including fatty acid catabolism, adipocyte differentiation, lipid storage, and glucose homeostasis smw.chnih.govmdpi.com. The disruption or modulation of these receptors by environmental contaminants such as pesticides can contribute to the development of metabolic disorders, including obesity and type 2 diabetes mellitus nih.gov. In silico predictive models have been employed to investigate the interactions between various pesticides and PPAR receptors, aiming to elucidate the molecular mechanisms of their binding and subsequent activation nih.gov.

Metabolic Fate and Biotransformation of Pyridaphenthion in Biological Systems

Pyridaphenthion Metabolism in Vertebrates

In vertebrates, this compound is metabolized and largely excreted within a short period. Studies in rats and mice have shown that over 70% of an administered dose is excreted in the urine within 24 hours. chemicalbook.com The metabolism in vertebrates primarily involves hydrolysis and oxidation reactions.

Identification and Characterization of Metabolites

The biotransformation of this compound in vertebrates leads to several key metabolites. The primary products identified are phenylmaleic hydrazide and desethyl pyridafenthion-oxon. chemicalbook.com Phenylmaleic hydrazide is a significant metabolite formed through the cleavage of the phosphate (B84403) ester bond. chemicalbook.comrsc.org Another identified metabolite is the oxon form of this compound, created by oxidative desulfuration. chemicalbook.comrsc.org This oxon derivative can then be hydrolyzed to produce phenylmaleic hydrazide. rsc.org

Identified Metabolites of this compound in Vertebrates

| Metabolite | Parent Compound | Formation Pathway |

|---|---|---|

| Phenylmaleic hydrazide | This compound | Hydrolysis/Oxidative Dearylation |

| This compound-oxon | This compound | Oxidative Desulfuration |

Enzymatic Pathways Involved in Detoxification and Activation

The metabolism of this compound in vertebrates proceeds through several enzymatic pathways, which can lead to either detoxification or bioactivation of the compound.

Oxidative Dearylation: This is a detoxification pathway that involves the cleavage of the aryl group from the phosphate ester, leading directly to the formation of phenylmaleic hydrazide. chemicalbook.comrsc.org

Oxidative Desulfuration: This pathway converts the parent this compound (a thion) into its corresponding oxon form. chemicalbook.comrsc.org This is considered a bioactivation step, as the oxon is a more potent inhibitor of acetylcholinesterase, the target enzyme for organophosphate insecticides. rsc.org The resulting this compound-oxon is then subject to further hydrolysis. rsc.org

De-ethylation: This process involves the removal of an ethyl group from the phosphate ester, as seen in the formation of desethyl pyridafenthion-oxon. chemicalbook.com

This compound Biotransformation in Invertebrates

Invertebrates, including both target insect pests and non-target organisms, also metabolize this compound. The metabolic pathways in invertebrates are crucial for understanding the insecticide's efficacy and its potential impact on non-target species.

Metabolic Pathways in Insect Pests and Non-Target Invertebrates

The metabolic pathways of this compound in invertebrates are generally similar to those in vertebrates, involving activation and detoxification steps. rsc.org The primary target of this compound is the nervous system of insects, where it inhibits the enzyme acetylcholinesterase. nih.govnih.gov The conversion of this compound to its oxon form is a critical activation step that enhances its insecticidal activity. rsc.org Detoxification pathways are essential for the survival of insects exposed to this insecticide and can contribute to the development of resistance. researchgate.net Some non-target invertebrates, such as certain species of freshwater invertebrates and cyanobacteria, have also been shown to degrade and detoxify this compound. dntb.gov.uaresearchgate.net For example, the green alga Chlorella saccharophila can accumulate and bioconcentrate this compound. researchgate.net

Role of Specific Enzyme Systems in Metabolism

Several key enzyme systems are responsible for the metabolism of this compound in invertebrates. These enzymes play a critical role in both the activation of the insecticide and its detoxification, which can lead to resistance.

Cytochrome P450 Monooxygenases (P450s): This enzyme system is crucial for the oxidative metabolism of this compound. nih.gov P450s are involved in the oxidative desulfuration process that converts this compound to its more toxic oxon form. igi-global.com

Esterases: These enzymes are involved in the hydrolysis of the ester linkages in this compound and its oxon metabolite, leading to their detoxification. researchgate.net

Glutathione (B108866) S-transferases (GSTs): GSTs play a role in the detoxification of various xenobiotics, including insecticides, by conjugating them with glutathione, making them more water-soluble and easier to excrete. researchgate.netnih.gov While direct evidence for GST involvement in this compound metabolism is not explicitly detailed in the provided results, it is a major detoxification pathway for organophosphates in insects. acs.org

The activity of these enzyme systems can vary significantly among different insect populations, which can influence their susceptibility to this compound and the development of insecticide resistance. nih.govirac-online.org

Microbial and Algal Degradation Pathways of this compound

The breakdown of the organothiophosphate insecticide this compound in the environment is significantly influenced by microbial and algal activities. These microorganisms utilize the pesticide as a source of essential nutrients, such as phosphorus, carbon, and nitrogen, transforming it into less harmful compounds.

Identification of Microbial Strains Capable of this compound Degradation

Several microbial species, particularly cyanobacteria, have been identified for their capacity to degrade this compound. Among these, the diazotrophic (nitrogen-fixing) cyanobacteria Anabaena laxa and Nostoc muscorum have been subjects of comparative studies to understand their detoxification and degradation capabilities. x-mol.comnih.gov Research has shown that while both species can degrade this compound, Nostoc muscorum exhibits a more efficient accumulation and degradation of the pesticide. x-mol.comnih.govresearchgate.net

Other microorganisms, including various bacteria and fungi, are also known to metabolize pesticides, although specific studies focusing on this compound are less common. nih.govfrontiersin.org The green alga Chlorella saccharophila has also been studied for its ability to bioconcentrate this compound. researchgate.net The general process of microbial degradation involves either using the pesticide as a direct nutrient source or through co-metabolism, where the breakdown occurs in the presence of other growth-supporting substrates. nih.govfrontiersin.org

Elucidation of Degradation Products and Their Environmental Relevance

The microbial degradation of this compound by cyanobacteria leads to the formation of specific byproducts. A key degradation product identified in studies involving Nostoc muscorum and Anabaena laxa is 6-hydroxy-2-phenylpyridazin-3(2H)-one . x-mol.comnih.govresearchgate.net This metabolite is considered to be an environmentally safe product. x-mol.comnih.gov

Factors Influencing Biodegradation Rates

The rate at which microorganisms and algae degrade this compound is influenced by a combination of physical, chemical, and biological factors.

Environmental Conditions:

Temperature, pH, and Moisture: These are critical abiotic factors that affect microbial activity and, consequently, the rate of pesticide degradation. nih.govneu.edu.tr

Nutrient Availability: The presence of other nutrients can impact whether the microorganism utilizes the pesticide as a primary food source or metabolizes it through co-metabolism. nih.gov

UV Radiation:

Ultraviolet (UV) radiation plays a significant role in the degradation of this compound, a process known as photolysis or photodegradation. chemicalbook.comresearchgate.net

Studies have shown that this compound is degraded more rapidly when exposed to UV light with a wavelength greater than 300 nm compared to short-wavelength UV light (254 nm). chemicalbook.com

The degradation is also faster when the compound is a thin film on a surface compared to when it is in a solution. chemicalbook.com Photosensitizers can further accelerate this process. chemicalbook.com

The interaction between microbial degradation and photodegradation can be complex. While UV radiation can directly break down the pesticide, it can also affect the viability and activity of the degrading microorganisms. nih.govnih.gov

Microbial and Algal Characteristics:

Species-Specific Capabilities: As seen with Nostoc muscorum and Anabaena laxa, different microbial species have varying efficiencies in degrading this compound. x-mol.comresearchgate.net N. muscorum was found to be a more promising agent for remediation. nih.gov

Enzyme Activity: The degradation process is mediated by enzymes produced by the microorganisms, such as hydrolases and oxidoreductases. researchgate.net The efficiency of these enzymes is a key determinant of the degradation rate.

Environmental Behavior and Ecofate of Pyridaphenthion

Persistence and Dissipation in Environmental Compartments

Specific data regarding the degradation kinetics and half-life (DT50) of Pyridaphenthion in various soil and water environments were not available in the performed searches. The persistence of a pesticide is determined by several degradation processes, including chemical reactions like hydrolysis and biological breakdown by microorganisms. fao.orgorst.edu A compound's half-life, the time required for its concentration to decrease by half, is a primary indicator of its persistence and potential for accumulation in environmental compartments. fao.orgusu.edu

Information detailing the specific pathways and products of this compound's degradation when exposed to sunlight (photolysis) could not be located in the search results. Photolysis is a significant environmental process where pesticides can be transformed into other substances, which may differ in toxicity and persistence from the parent compound. fao.org This process can occur directly, through the absorption of light by the pesticide molecule, or indirectly, mediated by other environmental components. nih.govresearchgate.netnih.gov

Quantitative data for key parameters that govern the movement of this compound in soil, such as the soil-water partition coefficient (Kd) and the organic carbon-water (B12546825) partition coefficient (Koc), were not available. epa.govecetoc.orgchemsafetypro.com These coefficients measure the tendency of a chemical to bind to soil particles. chemsafetypro.com A high sorption coefficient generally indicates lower mobility, reducing the potential for the pesticide to leach through the soil profile into groundwater. fao.org Conversely, factors like high water solubility can increase the likelihood of a pesticide being transported from agricultural fields via surface runoff into adjacent aquatic ecosystems. fao.org

Bioaccumulation and Bioconcentration in Aquatic and Terrestrial Organisms

The accumulation of this compound has been studied in the freshwater green alga, Chlorella saccharophila. nih.gov In a laboratory setting, when exposed to an initial concentration of 10.0 mg/L of this compound over seven days, the alga demonstrated the ability to take up the insecticide from the water. nih.gov The concentration of this compound in the algal biomass peaked on the fifth day of exposure at 441.5 ± 25.9 mg/kg. Subsequently, the concentration declined to 76.6 ± 5.1 mg/kg by the seventh day. nih.gov These findings suggest a potential for this compound to accumulate in aquatic primary producers. nih.gov

No specific data on the uptake and accumulation of this compound in fish or snails were found in the search results.

Interactive Data Table: Accumulation of this compound in Chlorella saccharophila

| Organism | Exposure Concentration (mg/L) | Day of Measurement | Concentration in Biomass (mg/kg) |

| Chlorella saccharophila | 10.0 | 5 | 441.5 ± 25.9 |

| Chlorella saccharophila | 10.0 | 7 | 76.6 ± 5.1 |

The bioconcentration factor (BCF) is a critical value that indicates the extent to which a chemical substance accumulates in an aquatic organism relative to its concentration in the water. nih.govfao.orgresearchgate.net For this compound, a BCF value of 28 has been estimated for the green alga Chlorella saccharophila, based on a model of its uptake and dissipation dynamics. nih.gov

Regulatory frameworks often use BCF values to classify the bioaccumulative potential of chemicals; a BCF below 1,000 is typically considered to indicate a low potential for bioconcentration. nih.gov

No BCF values for this compound in fish, snails, or other aquatic organisms were identified, which precludes a detailed assessment of its potential for trophic transfer and biomagnification through the food web. mdpi.com

Interactive Data Table: Bioconcentration Factor (BCF) of this compound

| Organism | BCF Value |

| Chlorella saccharophila | 28 |

Influence of Physicochemical Properties on Environmental Mobility

The environmental mobility of the organothiophosphate insecticide this compound is significantly governed by its intrinsic physicochemical properties. These characteristics determine its partitioning between soil, water, and air, and its susceptibility to transport within ecosystems. Key properties influencing its movement include water solubility, soil sorption potential (indicated by the organic carbon-water partition coefficient, Koc), and vapor pressure. fao.orgoregonstate.edu

This compound exhibits moderate water solubility and a preference for sorption to organic matter, which dictates its behavior in soil and aquatic environments. A compound's mobility in soil is often inversely related to its sorption coefficient; pesticides with smaller Koc values are more likely to leach into groundwater. fao.org The persistence of a pesticide, often measured by its half-life (DT50), also plays a crucial role. A shorter half-life indicates faster degradation, reducing the time available for the compound to move to other environmental compartments. herts.ac.uk

Detailed research findings on the physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

|---|---|---|

| Water Solubility (at 20°C) | 100 mg/L | chemicalbook.com |

| Vapor Pressure (at 20°C) | 1.47 x 10-6 Pa (0.00147 mPa) | chemicalbook.com |

| Octanol-Water Partition Coefficient (Log Kow) | 3.2 | chemicalbook.com |

| Soil Half-life (DT50) | 11–24 days | chemicalbook.com |

The Log Kow value of 3.2 indicates a moderate potential for bioaccumulation in organisms. fao.org Its relatively low vapor pressure suggests that volatilization from soil or water surfaces is not a primary dissipation pathway. chemicalbook.com The soil half-life of 11 to 24 days classifies this compound as non-persistent, undergoing relatively rapid degradation in the soil environment. chemicalbook.com This degradation is influenced by factors such as microbial activity, hydrolysis, and photolysis. fao.orgchemicalbook.com The primary photoproducts identified from photolysis on surfaces and in aqueous solutions are this compound oxon and phenylmaleic hydrazide. chemicalbook.com

Assessment of Environmental Transport and Distribution Models

Environmental fate models are computational tools used to predict the movement, transformation, and ultimate fate of chemicals released into the environment. mdpi.com These models integrate a chemical's physicochemical properties with environmental parameters to estimate its distribution across various compartments like water, soil, air, and biota. researchgate.net For pesticides, these models are crucial for conducting risk assessments and establishing regulations to protect ecosystems. researchgate.net The models range in complexity from simple, lower-tier models that provide conservative, worst-case scenario estimates to more complex, higher-tier models that offer more realistic representations of physical and biochemical processes. researchgate.net

Application of Model Ecosystems for Fate Prediction (e.g., Rice Paddy Models)

Given that this compound is utilized for insect and mite control in rice cultivation, models specifically designed for rice paddy ecosystems are particularly relevant for predicting its environmental fate. chemicalbook.comgoogle.com Rice paddies are unique agricultural environments characterized by flooded conditions, which significantly influence pesticide behavior, including processes like degradation, runoff, and leaching. nih.gov

Several models have been developed to simulate pesticide fate and transport in these specific environments, including:

The PADDY model: Developed to simulate the behavior of herbicides under submerged application in paddy fields. nih.gov It has been improved over time to include processes like pesticide uptake by rice roots. nih.gov

The PCPF-1 (Pesticide Concentration in a Paddy Field) model: This model has been modified to simulate pesticides applied to nursery boxes before transplanting, a common practice in rice cultivation. nih.gov

Tier I Rice Model (U.S. EPA): A screening-level model used to generate conservative estimates of pesticide concentrations in rice paddies for risk assessment. epa.gov It makes protective assumptions, such as no degradation or volatilization, and assumes instantaneous partitioning to sediment. epa.gov

Quantitative Environmental Fate Modeling for this compound

Quantitative environmental fate modeling uses mathematical descriptions of transport and degradation processes to predict the behavior and concentration of a chemical in the environment. These models are essential when experimental data is limited or to forecast long-term impacts. nih.gov

A specific example of quantitative modeling for this compound involves its interaction with aquatic organisms. In a study examining the uptake of this compound by the green algae Chlorella saccharophila, researchers constructed a model to describe the dynamic process of bioconcentration. nih.gov The insecticide was found to bioconcentrate in the algal biomass, reaching a peak concentration on the fifth day of exposure. nih.gov The model estimated a bioconcentration factor (BCF) of 28, quantifying the potential for this compound to accumulate in aquatic primary producers. nih.gov This type of modeling provides valuable data for ecological risk assessments by predicting the exposure levels for organisms at the base of the food web. nih.gov

The parameters used in such quantitative models are derived from both the chemical's properties and the characteristics of the specific environment being modeled.

| Parameter Category | Specific Examples | Relevance to this compound Modeling |

|---|---|---|

| Chemical Properties | Water Solubility, Koc, Vapor Pressure, Half-life (Hydrolysis, Photolysis, Biodegradation) | These intrinsic properties, for which data exists for this compound, are fundamental inputs for any fate model. chemicalbook.commdpi.com |

| Environmental Properties | Soil organic carbon content, water depth, flow rate, temperature, pH | These site-specific factors influence the rates of degradation and transport processes. fao.orgmdpi.com |

| Application Details | Application rate, method (e.g., submerged, nursery-box), timing | Crucial for determining the initial concentration and distribution of the pesticide in the model ecosystem. nih.gov |

Ecotoxicological Impact and Risk Assessment of Pyridaphenthion on Non Target Organisms

Aquatic Ecotoxicity

Pyridaphenthion, an organophosphate insecticide, demonstrates notable toxicity to a range of non-target aquatic organisms. Its environmental fate is characterized by moderate solubility in water and potential persistence in surface waters for up to two months under certain conditions. herts.ac.uk

Impact on Aquatic Invertebrates (e.g., Cladocera zooplankton, mayfly populations, earthworms)

Studies have shown that this compound is highly toxic to various aquatic invertebrates.

Cladocera Zooplankton: High concentrations of this compound (above 0.1 mg/L) have been observed to cause significant reductions in the density of Cladocera zooplankton species in model stream ecosystems. nih.gov For the crustacean Daphnia magna, a 48-hour median effective concentration (EC50) for swimming inhibition was determined to be 0.51 µg/L, indicating high acute toxicity. env.go.jpfujifilm.com Chronic toxicity studies revealed a 21-day no-observed-effect concentration (NOEC) for reproductive inhibition in D. magna at 0.46 µg/L. env.go.jp

Earthworms (in aquatic context): While primarily terrestrial, earthworms can be impacted by pesticides in aquatic environments. This compound is classified as highly toxic to earthworms. herts.ac.uk

Effects on Aquatic Vertebrates (e.g., Fish)

This compound is considered moderately toxic to fish. herts.ac.uk Laboratory tests have established a 96-hour median lethal concentration (LC50) for the Rainbow Trout (Oncorhynchus mykiss) at 7,500 µg/L (or 7.5 mg/L). env.go.jpfujifilm.com Another study reported an LC50 of 6.92 mg/L for fish over a 96-hour period. lgcstandards.com

Toxicity to Algal and Cyanobacterial Communities (e.g., Chlorella saccharophila, Scenedesmus acutus, Pseudoanabaena, Nostoc muscorum)

This compound has been shown to inhibit the growth of freshwater phytoplankton. slu.sesigmaaldrich.com The toxicity varies significantly among different species.

A study assessing the acute toxicity of this compound on five freshwater phytoplankton species determined the 96-hour EC50 values (the concentration causing a 50% reduction in growth). sigmaaldrich.com The results showed that species of Chlorella and the cyanobacterium Pseudanabaena galeata were more tolerant than species of Scenedesmus. slu.sesigmaaldrich.com

Specifically, the 96-hour EC50 values ranged from 2.2 to 30.9 mg/L. sigmaaldrich.com For the green algae Scenedesmus acutus and Scenedesmus subspicatus, and the cyanobacterium Pseudanabaena galeata, the EC50 ranged from 0.84 to 5.5 mg/L. slu.se In contrast, the green algae Chlorella vulgaris and Chlorella saccharophila had EC50 values ranging from 5.7 to 30.9 mg/L. slu.se The bioconcentration of this compound has been studied in Chlorella saccharophila, highlighting the potential for accumulation in aquatic organisms. tandfonline.comresearchgate.net

Table 1: 96-hour EC50 of this compound for Growth Inhibition in Phytoplankton

| Species | Group | 96-hr EC50 (mg/L) | Reference |

|---|---|---|---|

| Scenedesmus acutus | Green Algae | 2.2 - 5.5 | slu.sesigmaaldrich.com |

| Scenedesmus subspicatus | Green Algae | 2.2 - 5.5 | slu.sesigmaaldrich.com |

| Pseudanabaena galeata | Cyanobacteria | 2.2 - 5.5 | slu.sesigmaaldrich.com |

| Chlorella vulgaris | Green Algae | 5.7 - 30.9 | slu.sesigmaaldrich.com |

| Chlorella saccharophila | Green Algae | 5.7 - 30.9 | slu.sesigmaaldrich.com |

Sublethal Effects on Aquatic Ecosystems (e.g., Changes in Chlorophyll (B73375) a levels)

Sublethal concentrations of this compound can lead to indirect effects on aquatic ecosystems. In model streams, a reduction in aquatic insect populations caused by this compound led to a subsequent increase in chlorophyll a levels compared to control streams. nih.govresearchgate.net This suggests that by reducing the number of grazing invertebrates, the pesticide can alter the algal biomass, demonstrating an indirect trophic cascade effect. nih.govresearchgate.net Such alterations in chlorophyll a can indicate a disturbance in the ecosystem's balance. tandfonline.com

Terrestrial Ecotoxicity

On land, this compound poses a significant risk to non-target invertebrate species.

Impact on Terrestrial Invertebrates (e.g., Honeybees, Earthworms)

Honeybees: this compound is classified as highly toxic to honeybees (Apis mellifera). herts.ac.ukbee-effect.co.zaapiculture.com Organophosphates as a class are known neurotoxicants for bees. psu.edu Specifically, this compound is among the organophosphate insecticides considered especially toxic, with a lethal dose (LD50) of less than 0.1 µ g/bee . psu.edu The risk to bees is a critical consideration in pesticide risk assessment, as many pesticides are in widespread use without their toxicity to local pollinators having been fully tested. fao.org

Earthworms: this compound is rated as highly toxic to earthworms. herts.ac.uk In a comparative study of 24 insecticides using a contact filter paper test, this compound showed the highest toxicity among the four organophosphates tested against the earthworm Eisenia fetida. boerenlandvogels.nl Another study investigating 45 pesticides found that this compound was among a group with high toxicity to E. fetida, with a 48-hour LC50 value ranging between 2.72 and 8.48 µg/cm². nih.gov A separate study reported a contact LC50 of 3.84 µg/cm² for Eisenia fetida. kg.ac.rs In artificial soil tests, the LC50 for this compound on E. fetida was reported as 9.26 mg/kg. researchgate.net

**Table 2: Acute Toxicity of this compound to the Earthworm *Eisenia fetida***

| Test Type | Endpoint | Value | Reference |

|---|---|---|---|

| Contact Filter Paper (48-hr) | LC50 | 2.72 - 8.48 µg/cm² | nih.gov |

| Contact Filter Paper (48-hr) | LC50 | 3.84 µg/cm² | kg.ac.rs |

| Artificial Soil Test (14-day) | LC50 | 9.26 mg/kg | researchgate.net |

Effects on Avian Species

This compound, an organophosphate insecticide, poses a potential risk to avian species through various exposure routes. The toxicity of a chemical to birds is typically evaluated using metrics such as the acute oral lethal dose (LD50), which is the single dose required to kill 50% of a test population.

An ecological risk assessment study that estimated the extinction risk for various chemicals on Daphnia populations also calculated an Ecological Hazard Quotient (EHQ) for this compound. ynu.ac.jp Although this particular study focused on aquatic invertebrates, the EHQ provides a comparative measure of risk. The risk assessment process for pesticides generally involves evaluating both exposure and toxicity to non-target organisms to determine the likelihood of adverse ecological effects. epa.govregulations.gov

Sublethal effects from pesticide exposure can include endocrine disruption, changes in feeding behavior, and compromised immune systems, all of which can reduce the reproductive success and survival of avian populations. usda.gov For instance, exposure during the breeding season can lead to reduced hatching success and fledgling survival. researchgate.net

Assessment of Risk to Biodiversity and Ecosystem Services

The introduction of pesticides like this compound into the environment necessitates a thorough assessment of the potential risks to biodiversity and the services that ecosystems provide. This involves complex methodologies to predict and quantify potential harm to a wide range of organisms.

Methodologies for Ecological Risk Assessment (e.g., Species Sensitivity Distributions)

Ecological risk assessment for pesticides is a structured process that evaluates the likelihood of adverse effects on non-target organisms. epa.gov A key methodology used in this process is the Species Sensitivity Distribution (SSD). wur.nlsciengine.com

An SSD is a statistical model that describes the variation in sensitivity to a specific chemical among different species within an ecosystem. mdpi.compsu.edu To construct an SSD, ecotoxicologists compile acute or chronic toxicity data (such as LC50 or No-Observed-Effect-Concentration, NOEC) from laboratory tests on a range of representative species. wur.nlnomresearch.cn These data points are then plotted as a cumulative distribution, typically on a logarithmic scale. psu.edu

From this distribution, a Hazardous Concentration for a certain percentage of species (HCx) can be estimated. mdpi.com A common metric is the HC5, which represents the concentration of a chemical at which 5% of the species in the community are expected to be affected (i.e., it is predicted to be hazardous to 5% of the species). wur.nlmdpi.com The HC5, often with an applied assessment factor, can then be used to derive a Predicted No-Effect Concentration (PNEC), a threshold concentration below which unacceptable effects on the ecosystem are not expected. mdpi.compsu.edu

The SSD approach is considered a more refined method than traditional risk assessment techniques that rely on a single species' toxicity value and large assessment factors. It provides a more holistic view of the potential impact on a community of organisms, thereby offering a more robust basis for setting environmental quality standards and managing the risks of pesticides like this compound. wur.nlpsu.edu

The process for constructing and applying an SSD model involves several key steps:

Data Acquisition: Gathering reliable toxicity data for multiple species from different taxonomic groups. nomresearch.cn

SSD Curve Fitting: Selecting an appropriate statistical distribution (e.g., log-normal or log-logistic) to fit the toxicity data. psu.edunomresearch.cn

HCp Calculation: Estimating the hazardous concentration for a specific proportion of species (e.g., HC5). nomresearch.cn

Risk Characterization: Comparing the estimated HC5 or derived PNEC with the Predicted Environmental Concentration (PEC) of the pesticide to determine the risk. env.go.jp

Remediation and Mitigation Strategies for this compound Contamination

As an organophosphate pesticide, contamination of soil and water with this compound requires effective remediation and mitigation strategies to protect ecosystems. researchgate.netmbl.or.kr Various approaches can be employed, ranging from physical and chemical to biological methods.

Physical and Chemical Remediation:

Adsorption: This technique involves using materials with a high affinity for pesticides to remove them from contaminated water. Activated carbon is a well-known adsorbent. frontiersin.org More advanced materials like electrospun carbon nanofibers have also shown high efficiency in removing organophosphate pesticides from aqueous solutions. frontiersin.org Diatomaceous earth has also been proposed as a viable and effective adsorbent for removing organophosphates from water. nih.gov

Soil Washing: This is a physical process where contaminated soil is washed with a liquid solution to extract the pollutants. The effectiveness can be enhanced by using surfactants. wur.nl

Chemical Decontamination: This involves the use of chemical reagents to hydrolyze and detoxify organophosphates. Common reagents include sodium hydroxide (B78521) and hypochlorite, although these are corrosive. nih.gov

Biological Remediation (Bioremediation):

Bioremediation is an environmentally friendly and cost-effective approach that utilizes microorganisms or their enzymes to break down contaminants. mbl.or.krnih.gov

Biodegradation and Biostimulation: This strategy relies on the ability of naturally occurring microorganisms (bacteria and fungi) to degrade pesticides. researchgate.net Biostimulation enhances the activity of these native microbial populations by adding nutrients and optimizing environmental conditions. nih.gov

Bioaugmentation: This involves introducing specific, pre-selected microbial strains or consortia with high degradation capabilities to a contaminated site.

Enzymatic Bioremediation: This approach uses purified enzymes to detoxify organophosphates. Organophosphate hydrolases (OPH), for example, can effectively break down these compounds into less harmful substances. mbl.or.krnih.gov This method is appealing because it uses biologically-derived materials that are safe for the environment. nih.gov

Landfarming: In this process, contaminated soil is excavated and spread over a lined treatment area. The soil is periodically tilled to aerate it and stimulate microbial activity to degrade the contaminants. This method was proposed for a site in Africa contaminated with various pesticides, including this compound. bioone.org

Mycoremediation: This method uses fungi to decontaminate areas. Fungi can degrade harmful pesticides through enzymatic processes like oxidation and hydrolysis, transforming them into less toxic compounds. nih.gov

Mitigation Strategies:

Mitigation measures aim to prevent or reduce the movement of pesticides from treated areas into the wider environment.

Buffer Strips: Vegetated or grassed buffer strips planted at the edges of fields can intercept runoff and reduce the amount of pesticides entering surface waters. regulations.gov

Conservation Tillage: Practices such as no-till or reduced tillage help to decrease soil erosion and surface runoff, thereby minimizing the transport of soil-bound pesticides. regulations.gov

Application Practices: Adjusting the timing and method of pesticide application can significantly reduce drift and runoff. regulations.gov

These strategies, often used in combination, form a comprehensive approach to managing and remediating sites contaminated with organophosphate pesticides like this compound.

Insecticide Resistance Mechanisms and Management Strategies

Mechanisms of Pyridaphenthion Resistance in Insect Populations

Insects have evolved a variety of sophisticated mechanisms to counteract the toxic effects of insecticides like this compound. These can be broadly categorized into metabolic resistance, target-site insensitivity, and behavioral or penetration resistance. Often, a combination of these mechanisms can be found within a resistant pest population. google.com

Metabolic Resistance (e.g., Role of Cytochrome P450, Esterases, Glutathione (B108866) S-transferases)

Metabolic resistance is a primary defense mechanism where insects utilize enhanced enzymatic activity to detoxify or sequester the insecticide before it can reach its target site. google.comgoogleapis.com This process involves several key enzyme families:

Cytochrome P450 Monooxygenases (P450s): These enzymes are a major component of the mixed-function oxidase (MFO) system and play a critical role in the oxidative breakdown of a wide array of foreign compounds, including insecticides. googleapis.comnih.gov Increased P450 activity can lead to resistance by converting this compound into less toxic metabolites. nih.govnih.gov In some cases, P450s can also be involved in the activation of insecticides, but their primary role in resistance is detoxification. googleapis.com

Esterases: These enzymes catalyze the hydrolysis of ester bonds, a common feature in many organophosphate insecticides. googleapis.com Elevated esterase activity can break down this compound, rendering it harmless to the insect. googleapis.comnih.gov Overproduction of certain esterase enzymes is a well-documented mechanism of resistance to organophosphates. ahdb.org.uk

Glutathione S-transferases (GSTs): GSTs are another crucial family of detoxification enzymes that catalyze the conjugation of glutathione to various electrophilic compounds, including insecticides. google.comgoogleapis.com This process increases the water solubility of the insecticide, facilitating its excretion from the insect's body. googleapis.com Elevated GST activity has been linked to resistance against organophosphates. nih.govnih.gov

The table below summarizes the roles of these key enzyme families in metabolic resistance.

| Enzyme Family | Function in Resistance |

| Cytochrome P450s | Oxidative degradation of insecticides. googleapis.comnih.gov |

| Esterases | Hydrolysis of ester linkages in insecticides. googleapis.comnih.gov |

| Glutathione S-transferases (GSTs) | Conjugation of glutathione to insecticides for detoxification and excretion. google.comgoogleapis.com |

Target-Site Insensitivity and Structural Modifications of Acetylcholinesterase

This compound, like other organophosphorus insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the insect's nervous system. rsc.orggoogle.com AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132), and its inhibition leads to the continuous stimulation of nerve cells, resulting in paralysis and death. rsc.org

Target-site resistance occurs when the structure of AChE is modified due to genetic mutations. google.comgoogle.com These modifications reduce the binding affinity of this compound to the enzyme, making the insecticide less effective. google.comnih.gov Even if the insecticide reaches its target, it can no longer effectively inhibit the enzyme. Several point mutations in the gene encoding AChE have been identified in various pest species, conferring resistance to organophosphates. nih.govnih.gov The accumulation of different mutations can lead to varying levels of resistance. nih.gov

Behavioral Resistance and Penetration Resistance

In addition to physiological mechanisms, insects can also evolve behavioral and physical defenses.

Behavioral Resistance: This involves changes in insect behavior to avoid contact with the insecticide. google.com For instance, insects might move away from treated surfaces or reduce feeding on treated plants.

Cross-Resistance Patterns and Their Implications

The evolution of resistance to one insecticide can sometimes confer resistance to other insecticides, even those from different chemical classes. This phenomenon, known as cross-resistance, has significant implications for insecticide resistance management. google.com

Examination of Cross-Resistance to Other Organophosphorus and Pyrethroid Insecticides

Resistance to this compound can extend to other organophosphorus (OP) insecticides due to shared resistance mechanisms. jircas.go.jp For example, if resistance is due to an altered AChE target site, it is likely to affect other OPs that target the same enzyme. irac-online.org Similarly, enhanced metabolic detoxification by enzymes like P450s, esterases, or GSTs can degrade a broad spectrum of OP compounds. jircas.go.jp

Cross-resistance between organophosphates and pyrethroids, a different class of insecticides that act on sodium channels, can also occur. nih.govnih.gov This is often mediated by metabolic resistance, where the same detoxification enzymes can break down insecticides from both classes. nih.gov For instance, selection with an organophosphate like temephos (B1682015) has been shown to induce high cross-resistance to the pyrethroid deltamethrin (B41696) in Aedes aegypti, with cytochrome P450 monooxygenases implicated in the pyrethroid resistance. nih.gov Conversely, some studies have shown low levels of cross-resistance between this compound and certain pyrethroids in specific pest populations. researchgate.net

The table below illustrates potential cross-resistance scenarios.

| Insecticide Class | Potential for Cross-Resistance with this compound | Common Mechanisms |

| Other Organophosphates | High | Target-site insensitivity (altered AChE), Metabolic detoxification (Esterases, P450s, GSTs). jircas.go.jpirac-online.org |

| Pyrethroids | Variable | Metabolic detoxification (P450s, GSTs). nih.govnih.gov |

Molecular Basis of Cross-Resistance

The molecular underpinnings of cross-resistance are often tied to the broad substrate specificity of detoxification enzymes. nih.gov A single P450 enzyme, for instance, may be capable of metabolizing multiple insecticides from different chemical groups. Therefore, the overexpression of the gene encoding this enzyme, selected for by one insecticide, can lead to resistance against others. nih.gov

Target-site mutations can also contribute to cross-resistance within the same chemical class. A specific mutation in the AChE gene that confers resistance to this compound will likely also reduce the efficacy of other organophosphates that bind to the same site. irac-online.org The presence of multiple resistance mechanisms, such as both target-site and metabolic resistance, can lead to broad-spectrum cross-resistance, making pest control particularly challenging. oapi.int

Strategies for Sustainable Insecticide Resistance Management (IRM)

Integration of this compound in Integrated Pest Management (IPM) Programs

Integrated Pest Management (IPM) is an environmentally sensitive approach that combines multiple pest control methods to manage pest populations economically and with minimal risk to human health and the environment. epa.govusda.gov IPM programs utilize comprehensive information on pest life cycles and their environmental interactions to determine the most effective and sustainable management strategy. epa.gov The judicious use of pesticides is a key component of IPM, employed only when monitoring indicates they are needed to prevent economic damage. epa.govusda.gov

The integration of this compound, a broad-spectrum organophosphate insecticide and acaricide, into IPM programs is facilitated by its characteristics. google.comnih.gov It is recognized for its utility in controlling a variety of biting and sucking pests, as well as mites, on important crops such as vegetables, fruit trees, rice, and cotton. google.comgoogle.com The growing adoption of IPM practices is a notable trend in the market for this compound. wiseguyreports.com

Table 1: Principles of Integrated Pest Management (IPM) and the Role of this compound

| IPM Principle | Description | Relevance of this compound |

|---|---|---|

| Set Action Thresholds | Control actions are taken only when pest populations reach a level that indicates an economic threat. epa.gov | Use of this compound is triggered by monitoring data, avoiding prophylactic spraying. |

| Monitor and Identify Pests | Pests are accurately identified and their population levels are monitored to make informed control decisions. epa.gov | This compound's broad spectrum allows for targeting of specific, identified pest complexes on crops like vegetables and fruit trees. google.comgoogle.com |

| Prevention | First-line strategies focus on managing the crop and environment to prevent pests from becoming a threat. epa.gov This can include crop rotation and selecting pest-resistant varieties. agriculturaljournals.com | This compound is used as a corrective measure when preventive tactics are insufficient to keep pest populations below action thresholds. |

| Control | If control is necessary, a combination of methods is used, with pesticides chosen for effectiveness and low risk. epa.govusda.gov | This compound can be used in rotation or combination with other insecticides to manage resistance and effectively control target pests. google.comgoogle.com |

Rotation and Alternation of Insecticides with Different Modes of Action

A cornerstone of IRM is the rotation or alternation of insecticides with different modes of action (MoA). croplife.org.austarbarproducts.com The MoA describes the specific biological process or target site that the insecticide disrupts in the pest. rutgers.edu Repeatedly using insecticides from the same MoA group selects for individuals in the pest population that have genetic traits allowing them to survive the treatment. irac-online.org These survivors reproduce, passing on the resistance traits and leading to a population that is no longer controlled by that group of insecticides. irac-online.orgirac-online.org

This compound is an organophosphate insecticide that functions as an Acetylcholinesterase (AChE) inhibitor. nih.govepa.gov It belongs to IRAC MoA Group 1B. irac-online.org To effectively manage resistance, it is crucial to rotate this compound with insecticides from different MoA groups. irac-online.org This ensures that successive generations of a pest are not treated with compounds that attack the same target site. irac-online.orgirac-online.org

An effective strategy involves using a product within a specific "window" of application, which might cover a single pest generation, and then rotating to a product from a different MoA group for the next window. croplife.org.au The total time a single MoA is used should not exceed 50% of the crop cycle. croplife.org.au Combining this compound in synergistic mixtures with other active ingredients, such as Indoxacarb (a sodium channel blocker, Group 22A) or Spirotetramat (a lipid biosynthesis inhibitor, Group 23), is another strategy to enhance efficacy and delay the onset of resistance. google.comgoogle.com Such combinations can overcome existing resistance and provide a broader spectrum of control. google.com

Table 2: Example of an Insecticide Rotation Schedule Incorporating this compound

| Application Window | Pest Generation | Recommended Insecticide MoA Group | Example Active Ingredient |

|---|---|---|---|

| Window 1 | First Generation | Group 1B (AChE inhibitors) | This compound |

| Window 2 | Second Generation | Group 28 (Ryanodine receptor modulators) | Chlorantraniliprole |

| Window 3 | Third Generation | Group 4A (nAChR competitive modulators) | Acetamiprid |

| Window 4 | Fourth Generation | Group 3A (Sodium channel modulators) | Deltamethrin |

Note: This table provides a conceptual model. Actual product selection and timing should be based on local conditions, pest biology, and expert recommendations.

Monitoring and Surveillance Programs for Resistance Development

Effective insecticide resistance management is impossible without robust monitoring and surveillance programs. nih.govippc.int These programs are essential for detecting resistance at an early stage, tracking its frequency and spread, and providing the critical data needed to make informed decisions about which insecticides to use. who.intanses.fr A surveillance program acts as an early warning system, allowing for adjustments to pest management strategies before control failures become widespread. nih.gov

A comprehensive surveillance program for this compound resistance would involve several key components:

Baseline Susceptibility: Establishing the baseline susceptibility of target pest populations to this compound before it is widely used. This provides a reference point against which future measurements can be compared.

Regular Monitoring: Systematically collecting and testing pest populations from various agricultural regions where this compound is used. who.int This is often done through bioassays, where the mortality of pests is measured after exposure to a standard dose of the insecticide.

Data Analysis and Reporting: Analyzing the collected data to determine the frequency of resistant individuals in a population and to calculate resistance ratios (RR), which quantify the level of resistance compared to a susceptible population. nih.gov This information should be made available to growers and agricultural advisors to guide local pest management practices. who.int

Mechanism Investigation: When resistance is detected, further molecular and biochemical analyses can identify the underlying mechanisms, such as target-site mutations (e.g., in the AChE gene for organophosphates) or enhanced metabolic detoxification (e.g., by esterases or oxidases). nih.gov Understanding the mechanism is crucial as it can indicate potential cross-resistance to other insecticides. irac-online.org

While specific surveillance programs dedicated solely to this compound are not widely documented, the principles are universal. National and regional networks that monitor resistance to various classes of insecticides provide a framework for how such a program would operate. who.int For example, studies on Aedes aegypti mosquitoes in Colombia, while focused on pyrethroids, demonstrate the importance of ongoing molecular and biochemical surveillance to understand resistance profiles and improve control strategies. nih.govnih.gov

Table 3: Components of a Resistance Monitoring and Surveillance Program

| Component | Objective | Methods |

|---|---|---|

| Pest Sampling | Collect representative samples of the target pest population from treated areas. | Field collection from various locations and crop types. |

| Susceptibility Bioassays | Determine the level of resistance in the collected pest populations. | Laboratory-based dose-response tests (e.g., vial tests, leaf-dip assays). |

| Resistance Ratio (RR) Calculation | Quantify the change in susceptibility over time or between populations. | Compare the lethal concentration (e.g., LC50) of a field population to that of a known susceptible laboratory strain. researchgate.net |

| Mechanism Diagnosis | Identify the genetic or biochemical basis of the observed resistance. | Molecular assays (e.g., PCR for target-site mutations) and biochemical assays (e.g., enzyme activity measurements). nih.gov |

| Data Management & Communication | Inform stakeholders to facilitate timely changes in control strategies. | Centralized database, regular reports, and alerts to extension agents and farmers. who.int |